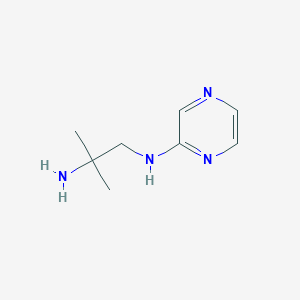
1,2-Propanediamine, 2-methyl-N1-2-pyrazinyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Propanediamine, 2-methyl-N1-2-pyrazinyl- is an organic compound with the molecular formula C8H14N4 It is a derivative of 1,2-propanediamine, where one of the amino groups is substituted with a pyrazinyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,2-Propanediamine, 2-methyl-N1-2-pyrazinyl- can be synthesized through a multi-step process involving the reaction of 1,2-propanediamine with pyrazine derivatives. The typical synthetic route involves the following steps:
Starting Material: 1,2-Propanediamine and pyrazine.
Reaction Conditions: The reaction is usually carried out in the presence of a catalyst, such as palladium on carbon (Pd/C), under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Reaction Steps: The pyrazine derivative is first activated by halogenation (e.g., chlorination) to form a reactive intermediate. This intermediate then undergoes nucleophilic substitution with 1,2-propanediamine to form the desired product.
Industrial Production Methods
Industrial production of 1,2-Propanediamine, 2-methyl-N1-2-pyrazinyl- typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems for precise control of reaction parameters.
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Propanediamine, 2-methyl-N1-2-pyrazinyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as NaBH4 and LiAlH4 are commonly used.
Substitution: Halogenated derivatives of pyrazine are used as starting materials for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazine derivatives.
Wissenschaftliche Forschungsanwendungen
1,2-Propanediamine, 2-methyl-N1-2-pyrazinyl- has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Wirkmechanismus
The mechanism of action of 1,2-Propanediamine, 2-methyl-N1-2-pyrazinyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Vergleich Mit ähnlichen Verbindungen
1,2-Propanediamine, 2-methyl-N1-2-pyrazinyl- can be compared with other similar compounds, such as:
1,2-Diaminopropane: A simpler diamine without the pyrazinyl substitution.
2-Methyl-1,2-propanediamine: Similar structure but lacks the pyrazinyl group.
N1-Isopropyl-2-methyl-1,2-propanediamine: Another derivative with different substitution patterns.
Uniqueness
The presence of the pyrazinyl group in 1,2-Propanediamine, 2-methyl-N1-2-pyrazinyl- imparts unique chemical and biological properties, making it distinct from other similar compounds. This substitution enhances its potential for specific applications, particularly in medicinal chemistry and drug development.
Eigenschaften
Molekularformel |
C8H14N4 |
|---|---|
Molekulargewicht |
166.22 g/mol |
IUPAC-Name |
2-methyl-1-N-pyrazin-2-ylpropane-1,2-diamine |
InChI |
InChI=1S/C8H14N4/c1-8(2,9)6-12-7-5-10-3-4-11-7/h3-5H,6,9H2,1-2H3,(H,11,12) |
InChI-Schlüssel |
LBUTWOASVQJFGV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CNC1=NC=CN=C1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















